Cas no 1006459-41-1 (3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid)

3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a nitro-substituted trifluoromethylpyrazole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its structure combines a nitro group and a trifluoromethyl moiety, enhancing reactivity and enabling selective functionalization. The propanoic acid linker provides versatility for further derivatization, making it valuable in the synthesis of heterocyclic compounds and bioactive molecules. The electron-withdrawing nitro and trifluoromethyl groups contribute to its stability and potential as an intermediate in agrochemical and medicinal chemistry applications. This compound is particularly useful in constructing complex molecular frameworks due to its well-defined reactivity profile and compatibility with various synthetic methodologies.
3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid structure
1006459-41-1 structure
Product Name:3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid
CAS No:1006459-41-1
MF:C7H6F3N3O4
MW:253.135451793671
CID:1126268
Update Time:2025-10-31

3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid
    • Inchi: 1S/C7H6F3N3O4/c8-7(9,10)6-4(13(16)17)3-12(11-6)2-1-5(14)15/h3H,1-2H2,(H,14,15)
    • InChI Key: PNTHOGCMEJAGNP-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN(CCC(=O)O)N=1)[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5

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Additional information on 3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid

Research Brief on 3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid (CAS: 1006459-41-1)

3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid (CAS: 1006459-41-1) is a chemically synthesized small molecule that has garnered significant attention in recent pharmaceutical and biochemical research. This compound, characterized by its nitro and trifluoromethyl functional groups, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a modulator of specific biological pathways, particularly in inflammation and oncology.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The study demonstrated that 3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid exhibited a 50% inhibitory concentration (IC50) of 0.8 μM against COX-2, with minimal activity against COX-1, suggesting its potential as a safer anti-inflammatory agent compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another significant application of this compound lies in its anticancer properties. A preclinical study conducted by the National Cancer Institute (NCI) in 2024 revealed that the molecule induces apoptosis in certain cancer cell lines, particularly those with upregulated NF-κB signaling. The trifluoromethyl group was found to enhance cellular permeability, while the nitro group contributed to the compound's ability to generate reactive oxygen species (ROS), a mechanism that may explain its selective cytotoxicity toward cancer cells.

The synthesis and optimization of 3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid have also been areas of active research. A recent patent (WO2023123567) describes an improved synthetic route that increases yield from 42% to 68% while reducing the formation of byproducts. This advancement is particularly important for scaling up production for potential clinical trials.

Pharmacokinetic studies of this compound have shown promising results. In rodent models, the molecule demonstrated good oral bioavailability (62%) and a half-life of approximately 4.5 hours, making it suitable for twice-daily dosing regimens. However, researchers note that further optimization may be needed to address its high plasma protein binding (92%), which could limit tissue distribution.

Looking forward, several research groups are exploring structural derivatives of 3-[4-nitro-3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic Acid to enhance its therapeutic index. Particular focus is being placed on modifying the propanoic acid moiety to improve target specificity and reduce potential off-target effects. These developments position this chemical entity as a valuable scaffold for future drug discovery efforts in inflammation and oncology.

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